molecular formula C16H17NO6 B8311430 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

Cat. No. B8311430
M. Wt: 319.31 g/mol
InChI Key: YSZASMXLFIOMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029374B2

Procedure details

To a suspension of methyl 8-acetyl-2-morpholino-4-oxo-4H-chromene-6-carboxylate (193 mg, 0.41 mmol, as described in Example 2.00) in methanol (2 mL) was added at −15° C. sodium tetrahydroborate (15.4 mg, 0.41 mmol). The resulting suspension was stirred at −15° C. for 20 minutes. The reaction mixture was quenched with a 2N aqueous NaOH solution (0.408 mL, 0.82 mmol) and allowed to warm to room temperature for 1 hr. More NaOH (0.408 mL, 0.82 mmol) was added and stirring was maintained for another 15 min. HCl (0.917 mL, 1.83 mmol) was added to adjust pH to 2-3. The resulting precipitate was diluted with a about 1 mL of water, collected by filtration, washed with ethyl acetate, diethyl ether and dried to a constant weight to afford 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (122 mg, 94%) as a orange solid which was used without further purification. Mass Spectrum: M+H+ 320.
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.408 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.408 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.917 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([C:21]([O:23]C)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20])(=[O:3])[CH3:2].[BH4-].[Na+].[OH-].[Na+].Cl>CO.O>[OH:3][CH:1]([C:4]1[CH:5]=[C:6]([C:21]([OH:23])=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15.4 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.408 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.408 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.917 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at −15° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for another 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate, diethyl ether
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.